Cas no 96801-39-7 (12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid)

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid structure
96801-39-7 structure
Nombre del producto:12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
Número CAS:96801-39-7
MF:C18H26N4O5
Megavatios:378.422844409943
MDL:MFCD00467277
CID:803650
PubChem ID:329764493

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Propiedades químicas y físicas

Nombre e identificación

    • Dodecanoic acid,12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
    • 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid
    • NBD-C12 acid [12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid]
    • [12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid]
    • C12-NBD, free acid (12-97-Nitrobenzofurazan 4-ylamino)dodecanoic acid
    • NBD-C12 acid&nbsp
    • NBD-C12 acidnbsp
    • 12-(7-Nitro-2,1,3-benzoxadiazol-4-ylamino)dodecanoic acid
    • 12-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid (ACI)
    • 2,1,3-Benzoxadiazole, dodecanoic acid deriv. (ZCI)
    • Dodecanoic acid, 12-[(7-nitro-4-benzofurazanyl)amino]- (ZCI)
    • 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
    • 12-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]dodecanoic acid
    • N 678
    • YPOHVKMXKUSZRL-UHFFFAOYSA-N
    • A1-06589
    • MFCD00467277
    • NBD-C12 acid [12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid]
    • AS-68317
    • D95992
    • 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid
    • 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, suitable for fluorescence
    • 12-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoic acid
    • 12-(7-Nitrobenzo[1,2,5]oxadiazol-4-ylamino)dodecanoic acid
    • c12-Nbd,free acid(12-(7-nitrobenzofurazan-4-ylamino)dodecanoic acid)
    • 96801-39-7
    • Dodecanoic acid, 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
    • NBD-C12 acid
    • 12-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoicacid
    • DB-004771
    • AKOS015889158
    • C7K
    • 12-(7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)dodecanoic acid
    • nbd-dodecanoic acid
    • WDA80139
    • TQP0978
    • SCHEMBL285019
    • DTXSID80376356
    • 12-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic Acid; 2,1,3-Benzoxadiazole, dodecanoic Acid deriv.; 12-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]dodecanoic Acid; N 678
    • MDL: MFCD00467277
    • Renchi: 1S/C18H26N4O5/c23-16(24)10-8-6-4-2-1-3-5-7-9-13-19-14-11-12-15(22(25)26)18-17(14)20-27-21-18/h11-12,19H,1-10,13H2,(H,23,24)
    • Clave inchi: YPOHVKMXKUSZRL-UHFFFAOYSA-N
    • Sonrisas: O=C(CCCCCCCCCCCNC1C2C(=NON=2)C([N+](=O)[O-])=CC=1)O

Atributos calculados

  • Calidad precisa: 378.19000
  • Masa isotópica única: 378.19031994g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 14
  • Complejidad: 460
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 134Ų
  • Xlogp3: 4.8

Propiedades experimentales

  • Punto de fusión: 79-81 °C (lit.)
  • Disolución: DMF: soluble
  • PSA: 134.07000
  • Logp: 5.12470

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código F de la marca fuka:8-10
  • Condiciones de almacenamiento:2-8°C

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D122943-500mg
12-(7-NITROBENZOFURAZAN-4-YLAMINO)DODECANOICACID
96801-39-7 95%
500mg
$675 2024-08-03
TRC
N495013-100mg
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
96801-39-7
100mg
$282.00 2023-05-17
TRC
N495013-250mg
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
96801-39-7
250mg
$552.00 2023-05-17
Key Organics Ltd
AS-68317-100MG
12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid
96801-39-7 >95%
100mg
£614.26 2025-02-08
TRC
N495013-500mg
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
96801-39-7
500mg
$ 800.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-213594-100mg
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid,
96801-39-7 ≥95%
100mg
¥1895.00 2023-09-05
abcr
AB471053-500mg
NBD-dodecanoic acid, min. 98%; .
96801-39-7
500mg
€751.30 2024-04-16
SHENG KE LU SI SHENG WU JI SHU
sc-213594-100 mg
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid,
96801-39-7 ≥95%
100mg
¥1895.00 2023-06-01
abcr
AB471053-100mg
NBD-dodecanoic acid, min. 98%; .
96801-39-7
100mg
€184.80 2024-04-16
A2B Chem LLC
AC70432-100mg
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
96801-39-7 >98%
100mg
$404.00 2024-07-18

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  3 h, 50 °C
Referencia
Identification and characterization of a single high-affinity fatty acid binding site in human serum albumin
Wenskowsky, Lea; Schreuder, Herman; Derdau, Volker; Matter, Hans; Volkmar, Julia; et al, Angewandte Chemie, 2018, 57(4), 1044-1048

Métodos de producción 2

Condiciones de reacción
Referencia
Synthesis of fluorescent and radiolabeled analogs of phosphatidic acid
Longmuir, Kenneth J.; Martin, Ona C.; Pagano, Richard E., Chemistry and Physics of Lipids, 1985, 36(3), 197-207

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium trimethylsilanolate Solvents: Diethyl ether ;  48 h, rt
Referencia
Development of a Novel FRET Probe for the Real-Time Determination of Ceramidase Activity
Bhabak, Krishna P.; Hauser, Anett; Redmer, Susanne; Banhart, Sebastian; Heuer, Dagmar; et al, ChemBioChem, 2013, 14(9), 1049-1052

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, rt
1.2 Solvents: Methanol ;  18 h, 25 °C
Referencia
Sensitive assay for hormone-sensitive lipase using NBD-labeled monoacylglycerol to detect low activities in rat adipocytes
Petry, Stefan; Ben Ali, Yassine; Chahinian, Henri; Jordan, Holger; Kleine, Horst; et al, Journal of Lipid Research, 2005, 46(3), 603-614

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ;  overnight, rt
Referencia
Calcium ions enable noncovalent dimers of phosphopeptides to form self-oriented filaments
Guo, Jiaqi; Liu, Chen; Huang, Yimeng; Tan, Weiyi; He, Hongjian; et al, ChemRxiv, 2022, , 1-19

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  0.5 h, 0 °C; 1.5 h, rt; 1.5 h, 50 °C; 50 °C → rt
Referencia
Synthesis of fluorescent C24-ceramide: Evidence for acyl chain length dependent differences in penetration of exogenous NBD-ceramides into human skin
Novotny, Jakub; Pospechova, Katerina; Hrabalek, Alexandr; Cap, Robert; Vavrova, Katerina, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6975-6977

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  1.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Porous Particle-Based Inkjet Printing of Flexible Fluorescent Films: Enhanced Sensing Performance and Advanced Encryption
Li, Min; Liu, Jianfei; Shang, Congdi; Liu, Ke; Qi, Yanyu; et al, Advanced Materials Technologies (Weinheim, 2019, 4(8),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  1.5 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Visualization of sialyl LewisX glycosphingolipid microdomains in model membranes as selectin recognition motifs using a fluorescence label
Gege, Christian; Schumacher, Gabriele; Rothe, Ulrich; Schmidt, Richard R.; Bendas, Gerd, Carbohydrate Research, 2008, 343(14), 2361-2368

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Water ;  10 min, 37 °C
1.2 overnight, 37 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Design and synthesis of fluorescence-labeled closo-dodecaborate lipid: its liposome formation and in vivo imaging targeting of tumors for boron neutron capture therapy
Nakamura, Hiroyuki; Ueda, Noriko; Ban, Hyun Seung; Ueno, Manabu; Tachikawa, Shoji, Organic & Biomolecular Chemistry, 2012, 10(7), 1374-1380

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  rt → 80 °C; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Fluorescence-labelled fatty acids binding to fatty acid-binding compound to elicit FRET (Foerster resonance energy transfer) and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Differential sensing for the regio- and stereoselective identification and quantitation of glycerides
Diehl, Katharine L.; Ivy, Michelle Adams; Rabidoux, Scott; Petry, Stefan Matthias; Muller, Gunter; et al, Proceedings of the National Academy of Sciences of the United States of America, 2015, 112(30),

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ,  Water ;  65 °C; 2 h, 65 °C
Referencia
Shining new light on ancient drugs: preparation and subcellular localisation of novel fluorescent analogues of Cinchona alkaloids in intraerythrocytic Plasmodium falciparum
Woodland, John G.; Hunter, Roger; Smith, Peter J.; Egan, Timothy J., Organic & Biomolecular Chemistry, 2017, 15(3), 589-597

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Raw materials

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Preparation Products

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96801-39-7)12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
A845642
Pureza:99%
Cantidad:100mg
Precio ($):362.0